
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of great interest in scientific research due to its potential applications in the pharmaceutical industry.
作用機序
The exact mechanism of action of 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane is not fully understood. However, it has been proposed that this compound may exert its anticancer activity through the inhibition of DNA synthesis and cell division. It has also been suggested that it may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. The antiviral and antibacterial activities of this compound may be due to its ability to disrupt the structure and function of viral and bacterial membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane have been studied in vitro and in vivo. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the treatment of cancer. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, it has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane in lab experiments include its high potency and selectivity for cancer cells, its broad-spectrum activity against viruses and bacteria, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using this compound in lab experiments. For example, it may be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane. One direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to study its effects on different types of cancer cells and to identify the specific molecular targets that it interacts with. Additionally, further research is needed to determine the optimal dosage and administration of this compound for the treatment of various diseases. Finally, more studies are needed to investigate the potential side effects of this compound and to develop strategies to minimize them.
合成法
The synthesis of 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane can be achieved through a multistep process. The first step involves the synthesis of 3-chloro-2-fluoropyridine-4-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1,4-thiazepane to yield the final product. The synthesis of this compound has been reported in several scientific publications, and it has been found to be a reliable and efficient method.
科学的研究の応用
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane has been found to have potential applications in the pharmaceutical industry. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. Several scientific studies have been conducted to investigate the potential use of this compound in the treatment of various diseases. For example, it has been found to be effective against breast cancer, lung cancer, and leukemia. It has also been reported to have antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2OS/c12-9-8(2-3-14-10(9)13)11(16)15-4-1-6-17-7-5-15/h2-3H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLBKHDMFMKPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=C(C(=NC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(4-methylphenoxy)piperidin-1-yl]propanamide](/img/structure/B2666351.png)
![Methanone, [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]-](/img/structure/B2666352.png)
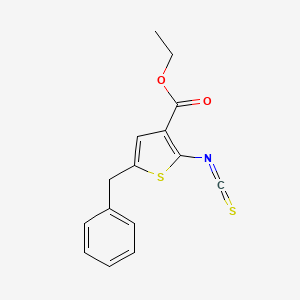
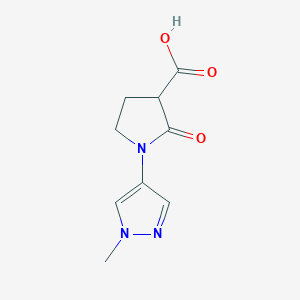


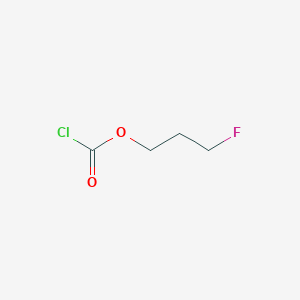
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2666366.png)
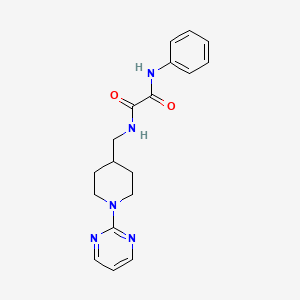
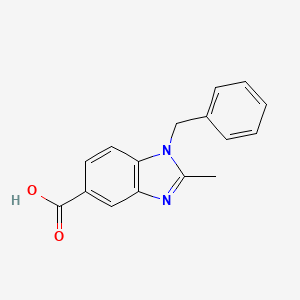
![4-(3-chlorophenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2666370.png)
![2-[2-(Tert-butoxy)acetamido]-2-methylpropanoic acid](/img/structure/B2666372.png)
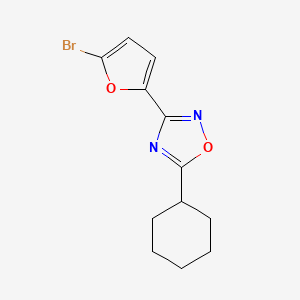
![2-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2666374.png)